2-Amino-3-(3-fluorophenyl)propan-1-ol
Overview
Description
“2-Amino-3-(3-fluorophenyl)propan-1-ol” is a chemical compound . It has a molecular weight of 169.2 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino group with electrophiles . For example, a compound named “3-amino-1-(2-fluorophenyl)propan-1-ol” was synthesized by reacting (2-fluoro-phenyl)-hydroxy-acetonitrile with borane-tetrahydrofuran complex .Physical And Chemical Properties Analysis
“2-Amino-3-(3-fluorophenyl)propan-1-ol” is a powder . It has a molecular weight of 169.2 .Scientific Research Applications
Pharmacokinetics and Potential Medical Applications
- A study focused on 3-Fluorophenmetrazine (3-FPM), a compound related to 2-Amino-3-(3-fluorophenyl)propan-1-ol, developed a method for its detection in biological samples, indicating its potential medical applications and the importance of understanding its pharmacokinetics. The study suggests applications in forensic and clinical cases, with the detection method providing a basis for further pharmacological exploration (Grumann et al., 2019).
Corrosion Inhibition
- Tertiary amines, similar in structure to 2-Amino-3-(3-fluorophenyl)propan-1-ol, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds demonstrate potential applications in materials science and engineering, particularly in protecting infrastructure and machinery from corrosion (Gao et al., 2007).
Fluorescence and Biological Imaging
- Research into genetically encoded fluorescent amino acids highlights the utility of such compounds in studying protein structure, dynamics, and interactions. The incorporation of fluorescent analogs, akin to 2-Amino-3-(3-fluorophenyl)propan-1-ol, into proteins enables advanced imaging techniques critical for biological and medical research (Summerer et al., 2006).
Chemical Synthesis and Material Science
- Studies on the synthesis of tertiary amines and their role in materials science, such as the development of fluorescent tags for carbohydrate analysis, reveal the chemical versatility and potential industrial applications of compounds related to 2-Amino-3-(3-fluorophenyl)propan-1-ol. These compounds can serve as building blocks for complex molecules, offering pathways for novel material synthesis (Cai et al., 2014).
Advanced Pharmacological Research
- The exploration of amino acid prodrugs of antitumor benzothiazoles underlines the strategic role of modifying compounds like 2-Amino-3-(3-fluorophenyl)propan-1-ol for targeted therapy. This research direction aims at enhancing the bioavailability and therapeutic efficacy of potential cancer treatments, illustrating the intersection between organic chemistry and pharmacology (Bradshaw et al., 2002).
properties
IUPAC Name |
2-amino-3-(3-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALRUTRFOXROOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388853 | |
Record name | 2-amino-3-(3-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-fluorophenyl)propan-1-ol | |
CAS RN |
35373-68-3 | |
Record name | 2-amino-3-(3-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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